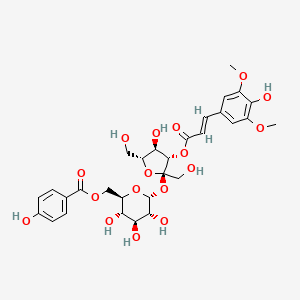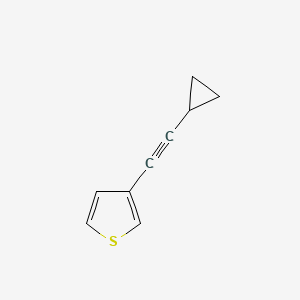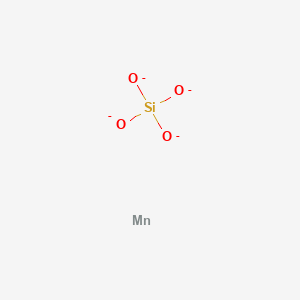
Manganese;silicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese silicate is a compound composed of manganese and silicate ions. It is often found in nature as a mineral and has various industrial and scientific applications. The compound is known for its unique properties, including its ability to act as a catalyst and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Manganese silicate can be synthesized through several methods. One common approach involves the reaction of manganese salts with silicate sources under controlled conditions. For example, a mixture of manganese chloride and sodium silicate can be reacted in an aqueous solution to form manganese silicate precipitates. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: In industrial settings, manganese silicate is often produced through high-temperature processes. One method involves the reduction of manganese oxide with silicon in a furnace, resulting in the formation of manganese silicate. This process requires precise control of temperature and the use of reducing agents to ensure the desired product is obtained.
化学反应分析
Types of Reactions: Manganese silicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese silicate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Reduction of manganese silicate can be achieved using reducing agents like hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Substitution reactions involve the replacement of silicate ions with other anions or ligands. These reactions often require specific catalysts and controlled reaction environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of manganese silicate may produce manganese dioxide and silicate ions, while reduction may yield elemental manganese and silicon dioxide.
科学研究应用
Manganese silicate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Manganese silicate nanoparticles have been explored for their potential use in biological imaging and as drug delivery systems.
Medicine: The compound’s catalytic properties make it a candidate for use in medical diagnostics and therapeutic applications.
Industry: Manganese silicate is used in the production of ceramics, glass, and other materials due to its stability and unique properties.
作用机制
The mechanism by which manganese silicate exerts its effects is primarily through its catalytic activity. The compound can facilitate various chemical reactions by providing active sites for reactants to interact. In biological systems, manganese silicate nanoparticles can interact with cellular components, leading to enhanced imaging or targeted drug delivery. The molecular targets and pathways involved depend on the specific application and the form of manganese silicate used.
相似化合物的比较
Manganese silicate can be compared with other silicate compounds, such as magnesium silicate and calcium silicate. While all these compounds share similar structural features, manganese silicate is unique due to its catalytic properties and its ability to participate in redox reactions. Other similar compounds include:
Magnesium Silicate: Known for its use as an antacid and in cosmetic products.
Calcium Silicate: Commonly used in construction materials and as an industrial absorbent.
Manganese silicate stands out due to its versatility and the wide range of applications in various fields.
属性
分子式 |
MnO4Si-4 |
|---|---|
分子量 |
147.02 g/mol |
IUPAC 名称 |
manganese;silicate |
InChI |
InChI=1S/Mn.O4Si/c;1-5(2,3)4/q;-4 |
InChI 键 |
FKIFVBSUOZXBIX-UHFFFAOYSA-N |
规范 SMILES |
[O-][Si]([O-])([O-])[O-].[Mn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Butyl-1-(3-ethoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14112066.png)
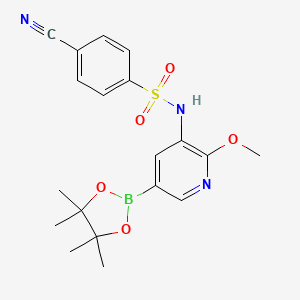

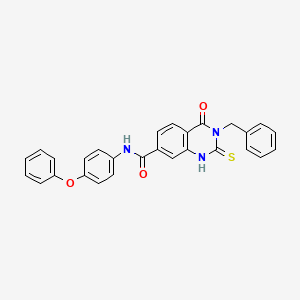
![2-Benzyl-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14112088.png)
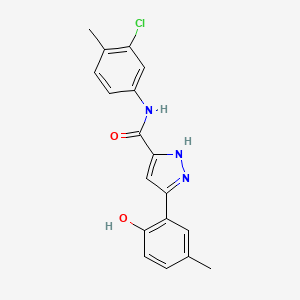
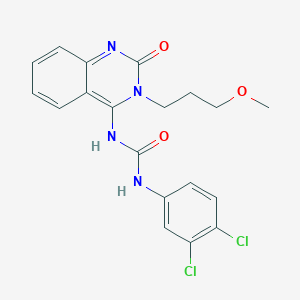
![3-[4-Chloro-3-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14112117.png)

